N-(4-(tert-butyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
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Description
N-(4-(tert-butyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
A novel series of heterocyclic compounds, including derivatives related to N-(4-(tert-butyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, were synthesized and characterized, demonstrating potential applications in medicinal chemistry due to their antibacterial and antifungal activities. These compounds were synthesized through reactions involving amino-triazole-thiol and benzoic acid derivatives, showcasing their versatility in organic synthesis and potential for developing new therapeutic agents (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Asymmetric Synthesis
The use of tert-butyl and thiazolyl groups in the asymmetric synthesis of amines is highlighted by the versatility of N-tert-butanesulfinyl imines as intermediates. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as alpha- and beta-amino acids. This demonstrates the significant role that such functional groups play in the development of asymmetric synthetic methodologies, contributing to the advancement of chiral chemistry and its applications in pharmaceuticals (J. Ellman, T. D. Owens, & T. P. Tang, 2002).
Supramolecular Chemistry
The synthesis and investigation of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior offer insights into the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. This research contributes to the understanding of supramolecular chemistry, particularly in the development of new materials and the exploration of their potential applications in various fields, such as drug delivery systems and the creation of novel soft materials (P. Yadav & Amar Ballabh, 2020).
Antimicrobial and Antifungal Properties
The exploration of thiadiazole derivatives for their antimicrobial and antifungal properties extends the application of compounds related to this compound in the field of medicinal chemistry. These studies contribute to the search for new and effective therapeutic agents capable of addressing resistant strains of bacteria and fungi, thus enhancing the arsenal of antimicrobial and antifungal compounds (I. Sych, I. Drapak, M. Suleiman, Maryna V Rakhimova, N. Kobzar, I. Sych, & L. Perekhoda, 2019).
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-20(2,3)17-13-28-19(21-17)22-18(24)14-7-9-16(10-8-14)29(25,26)23(4)12-15-6-5-11-27-15/h5-11,13H,12H2,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZARJLSFHMDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.